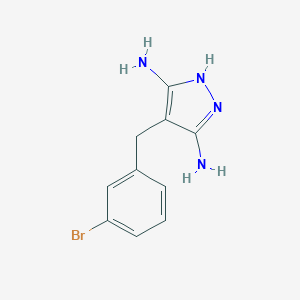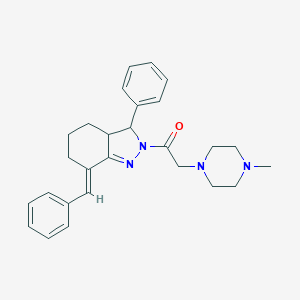![molecular formula C23H17ClN4O2S2 B292129 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292129.png)
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide, also known as compound 1, is a novel sulfide derivative that has shown potential in various scientific research applications. This compound has been synthesized using a unique method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide 1 is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by inhibiting the activity of key enzymes involved in the cell cycle and DNA replication. It also inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to reduce the viability of cancer cells, induce apoptosis, inhibit cell migration and invasion, and reduce the expression of angiogenic factors. Additionally, it has been shown to reduce inflammation, oxidative stress, and microbial growth.
実験室実験の利点と制限
The advantages of using 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide 1 in lab experiments include its potent anticancer activity, anti-inflammatory, antimicrobial, and antioxidant properties, and its ability to induce apoptosis in cancer cells. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide 1. These include the development of novel formulations to improve its solubility and bioavailability, the investigation of its potential as a combination therapy with other anticancer agents, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
合成法
The synthesis of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide 1 involves the reaction of 5-(2-thienyl)-1,3,4-oxadiazol-2-yl chloride with 2-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in the presence of triethylamine and acetic anhydride. The reaction mixture is then heated at reflux for several hours to obtain the desired product. The purity of the 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide is confirmed by using various analytical techniques, including NMR, IR, and mass spectrometry.
科学的研究の応用
Compound 1 has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory, antimicrobial, and antioxidant properties. These properties make it a promising candidate for the development of novel therapeutic agents for the treatment of cancer, inflammation, and infectious diseases.
特性
分子式 |
C23H17ClN4O2S2 |
|---|---|
分子量 |
481 g/mol |
IUPAC名 |
1-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C23H17ClN4O2S2/c24-17-10-8-16(9-11-17)19-13-18(15-5-2-1-3-6-15)27-28(19)21(29)14-32-23-26-25-22(30-23)20-7-4-12-31-20/h1-12,19H,13-14H2 |
InChIキー |
AUBYEFXBJOJFSC-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CS4)C5=CC=C(C=C5)Cl |
正規SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CS4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-phenyl-3-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B292047.png)
![2-(4-allyl-5-{[2-(4-morpholinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-5-(4-chlorophenyl)-3-thienylamine](/img/structure/B292049.png)
![N-({[5-(3-amino-5-phenyl-2-thienyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292050.png)
![N-[(6-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea](/img/structure/B292051.png)
![10-(Pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9-diene-2,11-dione](/img/structure/B292054.png)

![2,7-Diamino-3-(2-furylmethyl)-5-(5-methyl-2-furyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292057.png)
![2,7-Diamino-5-phenyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292058.png)

![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)

![2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide](/img/structure/B292067.png)
![2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292068.png)